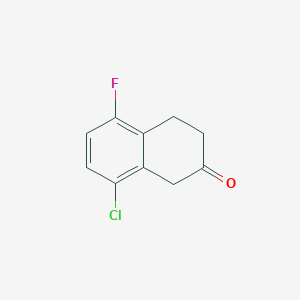
8-Chloro-5-fluoro-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-5-fluoro-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound that belongs to the class of naphthalenones. These compounds are characterized by their naphthalene core structure, which is modified with various substituents. This particular compound features chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine and fluorine atoms into the naphthalene ring.
Reduction: Conversion of the naphthalene ring to a dihydronaphthalene structure.
Cyclization: Formation of the ketone group at the 2-position.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions might convert the ketone group to an alcohol.
Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalenones.
Scientific Research Applications
8-Chloro-5-fluoro-3,4-dihydronaphthalen-2(1H)-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be investigated for pharmacological properties.
Industry: May serve as a precursor for materials or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used in medicine, it might interact with specific enzymes or receptors, influencing biological pathways. The presence of chlorine and fluorine atoms can affect its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-3,4-dihydronaphthalen-2(1H)-one
- 5-Fluoro-3,4-dihydronaphthalen-2(1H)-one
- 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene
Uniqueness
The combination of chlorine and fluorine atoms in 8-Chloro-5-fluoro-3,4-dihydronaphthalen-2(1H)-one can impart unique chemical properties, such as increased reactivity or specific binding characteristics, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H8ClFO |
|---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
8-chloro-5-fluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8ClFO/c11-9-3-4-10(12)7-2-1-6(13)5-8(7)9/h3-4H,1-2,5H2 |
InChI Key |
HXOUYRRXOOFMHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2CC1=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


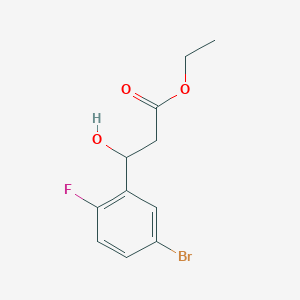
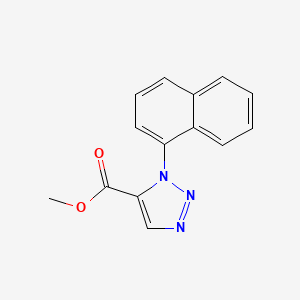
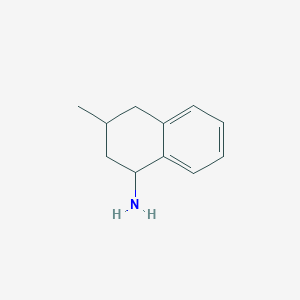
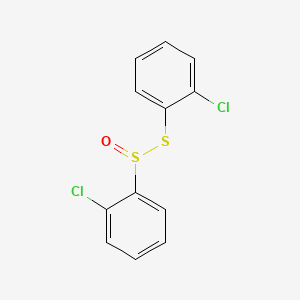

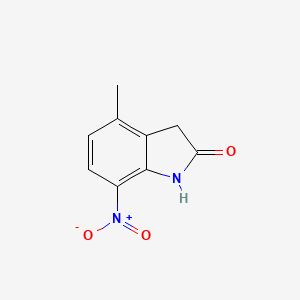
![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)


![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)

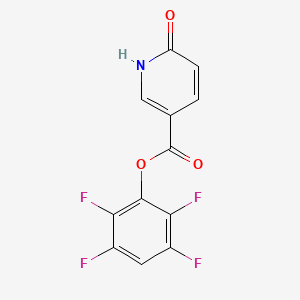

![tert-Butyl 1-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13670278.png)
